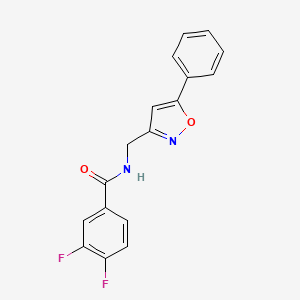

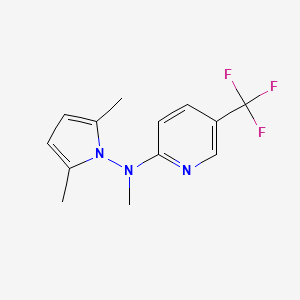

3,4-difluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(2-naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene, was synthesized for the first time in a 62% yield by the P2O5-promoted condensation of 2,2,2-trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]-ethan-1-ol with 3-phenyl-5-(1H-pyrrol-2-yl)isoxazole .科学的研究の応用

Antiviral Research

F2493-0042: has been explored for its potential antiviral properties. Indole derivatives, which share a similar molecular framework, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that F2493-0042 could be synthesized and tested for similar antiviral activities, potentially contributing to the treatment of viral infections.

Anticancer Applications

The structural similarity of F2493-0042 to other bioactive compounds implies its potential use in anticancer research. Indole derivatives, for instance, have been investigated for their anticancer properties . F2493-0042 could be synthesized and screened for activity against cancer cell lines, aiding in the discovery of new chemotherapeutic agents.

Drug Development and Design

F2493-0042: could play a role in the design of new drugs. Its molecular structure could be used as a scaffold for developing novel compounds with improved pharmacokinetic and pharmacodynamic properties. This application is particularly relevant in the context of platform technology designation programs that aim to streamline drug development processes .

Chemical Synthesis

In the field of chemical synthesis, F2493-0042 could be utilized as a building block for the construction of complex molecules. Its difluoro and isoxazole groups offer points of reactivity that can be exploited in various synthetic routes, contributing to the advancement of green chemistry practices .

作用機序

Target of Action

The primary target of “3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” is the MAP kinases , specifically the p38 kinase (MAPK14/CSBP/RK kinase) . MAP kinases are crucial components of cellular signaling pathways and play a significant role in various biological processes such as cell growth, differentiation, and response to inflammatory cytokines and physical stress .

Mode of Action

“3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” acts as a potent inhibitor of the MAP kinases . It binds to the kinase and inhibits its activity, thereby disrupting the signaling pathways that rely on this kinase .

Biochemical Pathways

By inhibiting the MAP kinases, “3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” affects several biochemical pathways. These pathways are involved in the regulation of various cellular processes, including inflammation, cell growth, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .

Result of Action

The molecular and cellular effects of “3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” are primarily due to its inhibition of the MAP kinases . This can lead to a reduction in inflammation and other disorders related to the overactivity of these kinases . It has potential applications in the treatment of conditions such as inflammation, osteoarthritis, rheumatoid arthritis, cancer, reperfusion or ischemia in stroke or heart attack, and autoimmune diseases .

特性

IUPAC Name |

3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c18-14-7-6-12(8-15(14)19)17(22)20-10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBGSZNSJRPLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2974446.png)

![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2974461.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)

![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)